molecular formula C8H5F2N B171031 3,6-Difluoro-2-methylbenzonitrile CAS No. 198633-77-1

3,6-Difluoro-2-methylbenzonitrile

Cat. No.: B171031
CAS No.: 198633-77-1
M. Wt: 153.13 g/mol
InChI Key: GIRMHLSPAMODBZ-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methylbenzonitrile is a chemical compound that belongs to the class of benzonitriles. It is a colorless liquid with a molecular formula of C8H5F2N and a molecular weight of 153.13 g/mol. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-methylbenzonitrile can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. This method typically involves the reaction of a fluorinated aromatic compound with a suitable nucleophile under controlled conditions . Another method includes the use of difluoromethylation reagents to introduce the difluoromethyl group into the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as photohalogenation, ammoxidation, and phase transfer catalytic synthesis . These methods are designed to minimize pollution and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Nucleophilic aromatic substitution (S_NAr) is a common reaction for this compound, where nucleophiles replace the fluorine atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed in S_NAr reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylbenzoic acid, while reduction could produce difluoromethylbenzylamine derivatives.

Scientific Research Applications

3,6-Difluoro-2-methylbenzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution, where nucleophiles attack the electron-deficient aromatic ring, leading to the replacement of fluorine atoms . This reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which makes the aromatic ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-3-methylbenzonitrile
  • 2,6-Difluorobenzonitrile
  • 3,4-Difluorobenzonitrile

Uniqueness

3,6-Difluoro-2-methylbenzonitrile is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,6-difluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRMHLSPAMODBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289553
Record name Benzonitrile, 3,6-difluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198633-77-1
Record name Benzonitrile, 3,6-difluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198633-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3,6-difluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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